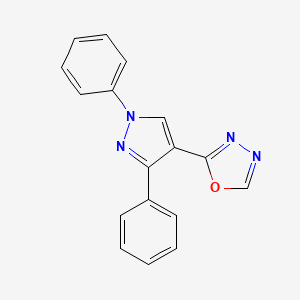

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups. The presence of these rings and substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study synthesized a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles and evaluated their anti-inflammatory properties. Among these compounds, one demonstrated an IC50 value of 0.31 μM against COX-2 and showed promising results in reducing carrageenan-induced paw edema in rats with an effective dose (ED50) of 74.3 mg/kg . This suggests potential for therapeutic use in managing inflammatory conditions.

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that these compounds can act against various bacterial and fungal strains, enhancing their lipophilicity which aids in reaching biological targets effectively . The structure of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole contributes to its enhanced activity compared to standard drugs. Table 1 summarizes the antimicrobial efficacy of selected derivatives:

| Compound Name | Activity Type | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Compound A | Bacterial | 15 |

| Compound B | Fungal | 10 |

| Compound C | Antiviral | 5 |

Anticancer Potential

Recent studies have investigated the anticancer properties of derivatives based on the this compound scaffold. For instance, a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells . The findings indicated that these compounds could trigger cell death pathways effectively in various cancer cell lines.

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards COX enzymes and other biological targets. For example, docking analyses revealed that the lead compound binds more favorably to COX-2 than to COX-1, suggesting its selective action which is crucial for minimizing side effects associated with non-selective NSAIDs .

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.

Comparison with Similar Compounds

Similar Compounds

1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.

1,3,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl substituents.

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure with an additional phenyl group on the oxadiazole ring.

Uniqueness

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, both substituted with phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anti-inflammatory, antimicrobial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O with a molecular weight of approximately 366.42 g/mol. The compound features a unique oxadiazole ring fused with a pyrazole moiety, which contributes to its biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit potent anti-inflammatory effects. A notable study synthesized a series of oxadiazoles that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The most potent compound demonstrated an IC50 value of 0.31 μM and an effective dose (ED50) of 74.3 mg/kg in a rat model of carrageenan-induced paw edema . This suggests that the compound could serve as a promising candidate for anti-inflammatory drug development.

| Compound | IC50 (μM) | ED50 (mg/kg) | Activity |

|---|---|---|---|

| 9g | 0.31 | 74.3 | COX-2 Inhibitor |

Antimicrobial Activity

The antimicrobial properties of the oxadiazole derivatives have been explored extensively. A study indicated that certain synthesized compounds exhibited significant antibacterial and antifungal activities. The mechanism of action is thought to involve interference with biofilm formation in bacteria such as Staphylococcus aureus, attributed to the presence of the oxadiazole structure .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of derivatives were tested against various human cancer cell lines including HT-29 and A549. Many compounds displayed IC50 values ranging from 1.25 to 3.98 μM against A549 cells, indicating strong growth inhibition comparable to established chemotherapeutics like 5-fluorouracil . Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 1.25 - 3.98 | Apoptosis induction |

| HT-29 | Not specified | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards COX enzymes and other biological targets. The results indicated that the oxadiazole derivatives have higher binding affinities for COX-2 compared to COX-1, suggesting selective inhibition that may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the efficacy of these compounds:

- Case Study on Anti-inflammatory Effects : In a controlled study using rat models, the administration of the lead compound demonstrated significant reduction in paw edema compared to control groups treated with traditional NSAIDs.

- Case Study on Anticancer Activity : In vitro assays showed that treatment with selected oxadiazole derivatives led to increased reactive oxygen species (ROS) production in A549 cells, which is indicative of oxidative stress leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives, and how are they characterized?

- Methodological Answer : A widely used approach involves cyclization of hydrazide precursors under reflux with phosphoryl chloride (POCl₃) or via condensation with hydrazine hydrate. For example, Bansal et al. (2014) synthesized 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles by reacting pyrazole-carboxylic acid hydrazides with POCl₃, followed by purification via column chromatography . Characterization typically employs 1H-NMR, 13C-NMR, and mass spectrometry to confirm regioselectivity and purity. Abdel-Rahman Farghaly et al. (in ) achieved 90% yield using sodium acetate in ethanol, highlighting solvent and catalyst optimization .

Q. How are anti-inflammatory properties of this compound evaluated in preclinical studies?

- Methodological Answer : In vivo models like carrageenan-induced rat paw edema are standard. Husain and Ajmal (2009) dosed compounds at 20 mg/kg intraperitoneally, measuring edema inhibition (%) against indomethacin as a reference . In vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) are also critical. Bansal et al. (2014) demonstrated selective COX-2 inhibition (IC₅₀ = 0.82 µM) using human recombinant enzymes, correlating with reduced prostaglandin E₂ levels .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationships (SAR) for anti-inflammatory activity be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects. For instance, 3,4-dimethoxyphenyl groups enhance activity in some derivatives (59–62% inhibition ), while electron-withdrawing groups (e.g., 4-chlorophenyl) may reduce bioavailability. Advanced SAR analysis should combine:

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to COX-2 active sites .

- Systematic substitution studies : Iterative synthesis of analogues with controlled structural variations (e.g., para vs. meta substituents) .

Q. What experimental designs optimize synthetic yield while minimizing by-products?

- Methodological Answer : Key factors include:

- Solvent polarity : Ethanol reflux favored 90% yield in thiadiazine synthesis , while polar aprotic solvents (e.g., DMF) may accelerate side reactions.

- Catalyst selection : Sodium acetate improves cyclization efficiency over weaker bases .

- Design of Experiments (DOE) : Response surface methodology (RSM) can model interactions between temperature, time, and stoichiometry .

Q. How does the ulcerogenic liability of oxadiazole derivatives compare to traditional NSAIDs?

- Methodological Answer : Cyclized oxadiazoles exhibit lower ulcerogenicity due to reduced acidity. Husain and Ajmal (2009) reported ulcer indices of 0.58–0.83 (vs. 2.67 for indomethacin) in rats, assessed via histopathology after 60 mg/kg oral dosing . Mechanistically, the oxadiazole ring lacks free carboxylic acid groups, minimizing proton pump inhibition in gastric mucosa.

Q. What role does this compound play in material science applications, such as radiation-resistant polymers?

- Methodological Answer : BPBD (a 1,3,4-oxadiazole derivative) acts as a primary dopant in scintillators due to its electron-deficient aromatic system, enhancing radiation stability. Fermi National Accelerator Laboratory incorporated BPBD into polymer matrices to improve photon yield under gamma irradiation . Structural modifications (e.g., tert-butyl groups) further tune fluorescence efficiency.

Q. How can molecular docking and QSAR studies guide the design of selective COX-2 inhibitors?

- Methodological Answer :

- Docking : Align the oxadiazole core within COX-2’s hydrophobic pocket (PDB: 1CX2), prioritizing hydrogen bonding with Arg120 and π-π stacking with Tyr355 .

- QSAR : Hammett constants (σ) and logP values correlate with activity. For example, electron-donating substituents (e.g., methoxy) increase potency by improving membrane permeability .

Q. What strategies mitigate unexpected by-product formation during heterocyclic ring closure?

- Methodological Answer : By-products like triazolo-thiadiazines () arise from competing cyclization pathways. Mitigation includes:

- Reaction monitoring : TLC or HPLC to track intermediate stability.

- Stoichiometric control : Limiting excess chloroacetonitrile prevents over-alkylation .

- Temperature modulation : Lower temperatures favor kinetic control of product formation.

Properties

CAS No. |

917947-69-4 |

|---|---|

Molecular Formula |

C17H12N4O |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H |

InChI Key |

PMPSPYOWJBTEEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.